Ixabepilone-d3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ixabepilone-d3 is a deuterated form of ixabepilone, a semi-synthetic analog of epothilone B. Ixabepilone is a microtubule inhibitor used primarily in the treatment of metastatic or locally advanced breast cancer that has shown resistance to other chemotherapeutic agents such as taxanes and anthracyclines . The deuterated form, this compound, is often used in scientific research to study the pharmacokinetics and metabolic pathways of ixabepilone due to the presence of deuterium atoms, which can provide more detailed insights through mass spectrometry .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ixabepilone is synthesized through a series of complex organic reactions starting from epothilone B, which is produced by the myxobacterium Sorangium cellulosum . The synthesis involves the modification of the lactone ring to a lactam ring to improve metabolic stability and pharmacokinetics . The deuterated form, Ixabepilone-d3, is prepared by incorporating deuterium atoms into specific positions of the ixabepilone molecule. This is typically achieved through the use of deuterated reagents and solvents during the synthesis process .
Industrial Production Methods
Industrial production of ixabepilone involves large-scale fermentation of Sorangium cellulosum to produce epothilone B, followed by chemical modification to obtain ixabepilone . The production of this compound follows a similar pathway but requires the use of deuterated chemicals to ensure the incorporation of deuterium atoms .
Chemical Reactions Analysis
Types of Reactions
Ixabepilone-d3 undergoes various chemical reactions, including:
Oxidation: Ixabepilone can be oxidized to form various metabolites.
Reduction: Reduction reactions can modify the functional groups on the ixabepilone molecule.
Substitution: Substitution reactions can occur at specific positions on the molecule, particularly where deuterium atoms are incorporated.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products
The major products formed from these reactions include various metabolites that can be studied to understand the pharmacokinetics and metabolic pathways of ixabepilone .
Scientific Research Applications
Ixabepilone-d3 is widely used in scientific research for various applications:
Chemistry: Used to study the chemical properties and reactions of ixabepilone.
Biology: Helps in understanding the biological interactions and effects of ixabepilone at the cellular level.
Medicine: Used in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of ixabepilone.
Industry: Employed in the development of new formulations and delivery methods for ixabepilone
Mechanism of Action
Ixabepilone-d3, like ixabepilone, exerts its effects by binding to beta-tubulin subunits in microtubules, stabilizing them and preventing their depolymerization . This stabilization disrupts the normal function of microtubules, which are essential for cell division, leading to cell cycle arrest and apoptosis .
Comparison with Similar Compounds
Similar Compounds
Epothilone B: The natural precursor to ixabepilone, with similar microtubule-stabilizing properties but less metabolic stability.
Taxanes (e.g., Paclitaxel): Another class of microtubule inhibitors used in cancer treatment, but with different resistance profiles and side effects.
Uniqueness
Ixabepilone-d3 is unique due to its deuterium incorporation, which allows for more precise pharmacokinetic and metabolic studies. This makes it a valuable tool in both research and clinical settings for understanding and improving the therapeutic use of ixabepilone .
Properties
Molecular Formula |
C27H42N2O5S |
---|---|
Molecular Weight |
509.7 g/mol |
IUPAC Name |
(1S,3S,7S,10R,11S,12S,16R)-7,11-dihydroxy-8,8,10,12,16-pentamethyl-3-[(E)-1-[2-(trideuteriomethyl)-1,3-thiazol-4-yl]prop-1-en-2-yl]-17-oxa-4-azabicyclo[14.1.0]heptadecane-5,9-dione |
InChI |
InChI=1S/C27H42N2O5S/c1-15-9-8-10-27(7)22(34-27)12-20(16(2)11-19-14-35-18(4)28-19)29-23(31)13-21(30)26(5,6)25(33)17(3)24(15)32/h11,14-15,17,20-22,24,30,32H,8-10,12-13H2,1-7H3,(H,29,31)/b16-11+/t15-,17+,20-,21-,22-,24-,27+/m0/s1/i4D3 |
InChI Key |
FABUFPQFXZVHFB-CGCXIUEZSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C1=NC(=CS1)/C=C(\C)/[C@@H]2C[C@H]3[C@](O3)(CCC[C@@H]([C@@H]([C@H](C(=O)C([C@H](CC(=O)N2)O)(C)C)C)O)C)C |
Canonical SMILES |
CC1CCCC2(C(O2)CC(NC(=O)CC(C(C(=O)C(C1O)C)(C)C)O)C(=CC3=CSC(=N3)C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.